molecular formula C10H17NO3 B178305 叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐 CAS No. 161157-50-2

叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐

货号 B178305
CAS 编号: 161157-50-2
分子量: 199.25 g/mol
InChI 键: MMPWHAJQEZIIEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It has an average mass of 199.247 Da and a monoisotopic mass of 199.120850 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 272.5±23.0 °C at 760 mmHg, and a flash point of 118.6±22.6 °C . It also has a molar refractivity of 51.1±0.3 cm3, a polar surface area of 42 Å2, and a polarizability of 20.3±0.5 10-24 cm3 .

科学研究应用

合成应用和化合物类似物

叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐虽然没有被直接研究,但与一系列已被广泛研究的化合物具有相似的结构。例如,5-芳基-3-氮杂双环[3.2.0]庚烷-6-酮缩醛,一种与叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐在结构上相关的化合物,已被合成并分析其类似吗啡的镇痛活性。这些化合物由于其与吗啡的结构相似性而表现出阿片受体结合特性,表明叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐在疼痛管理研究领域具有潜力 (Mckenzie 等人,1984 年).

抗氧化特性和抑制致癌性

与叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐在结构上相关的化合物,如叔丁基-4-羟基茴香醚 (BHA),已因其抗氧化特性而被研究。这些抗氧化剂已显示出对致癌作用的抑制作用,表明它们在癌症预防中的潜在用途。例如,BHA 及其衍生物已在小鼠中证明了组织特异性的抗癌酶诱导模式,表明结构相似的化合物在抗癌应用中的潜力 (De Long、Prochaska 和 Talalay,1985 年).

在催化氧化和工业应用中的潜力

此外,类似于叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐的化合物的氧化可以产生各种具有不同氧化态和官能团的产品,例如 7-氧杂双环[4.1.0]庚烷。这些产品广泛用作化学工业中的中间体。控制和选择性催化这些氧化反应的能力对工业应用具有重要价值,表明叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐在该领域的潜在用途 (Cao 等人,2018 年).

电生理和抗心律失常作用

对相关化合物的研究,例如叔丁基 (2-{7-[2-(4-氰基-2-氟苯氧基)乙基]-9-氧杂-3,7-二氮杂双环[3.3.1]壬 3-基}乙基)氨基甲酸酯,表明有希望的电生理和抗心律失常作用。这些发现为研究叔丁基 7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸盐在治疗心律失常和其他心血管疾病中的潜力的途径打开了大门 (Sicouri、Carlsson 和 Antzelevitch,2010 年).

安全和危害

The compound is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

属性

IUPAC Name

tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPWHAJQEZIIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

CAS RN

161157-50-2
Record name tert-Butyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine (18.9 g) in dichloromethane (400 ml). was added in turn sodium hydrogen carbonate (11.3 g) and m-chloroperoxybenzoic acid (23.4 g) with care at 0° C., and which was stirred for 2 hours. Insoluble material was removed by filtration, mother liquor was washed saturated sodium chloride in water (100 ml) and dried over magnesium sulfate. Evaporation of the solvent gave a residue, which was dissolved in n-hexane (300 ml) and insoluble material was removed by filtration. Mother liquor was concentrated in vacuo, the remainings were dissolved in ethyl acetate (300 ml) and washed in turn with saturated sodium hydrogen carbonate in water (100 ml×5) and saturated sodium chloride in water (100 ml×2), which was dried over magnesium sulfate. Evaporation of the solvent gave a residue, which was chromatographed on silica gel (350 ml) eluting in turn with 10%, 20% and 30% ethyl acetate in n-hexane. Tractions, containing desired product, were collected and concentrated in vacuo to give 1-tert-butoxycarbonyl-3,4-epoxypiperidine (13.7 g).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (19.1 mmol, 3.5 g), in DCM (50 mL) cooled at 0° C., was added m-CPBA (32.2 mmol, 5.95 g (70%)) portion wise. The reaction was stirred at room temperature for 4 h. The reaction was diluted with DCM (50 mL) and washed with sat. Na2S2O3, sat. NaHCO3, water and brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was purified on a SiO2 cartridge (5% EtOAc in hexane -25% EtOAc in hexane) to provide 7-oxa-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of m-CPBA (7.53 g, 32.7 mmol) in DCM (10 mL) was added to a solution of tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate (5.00 g, 27.3 mmol) in DCM (20 mL) at 0° C. The reaction was stirred at 0° C. for 15 minutes and then at room temperature for 3 hours. Saturated sodium sulfite solution (20 mL) and saturated sodium bicarbonate solution (30 mL) was added. The organic layer was separated, washed with brine, dried (sodium sulfate) and concentrated in vacuo to give tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (5.36 g, 99%) as oil.
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2.1 g (11.5 mmol) of t-butyl 3,6-dihydroxypyridin-1(2H)-carboxylate (product of step 1) and 3.1 g (12.6 mmol) of m-chloro benzoic acid was dissolved in 30 mL of methylene chloride, and after stirring for 5 hour, 100 mL of ethylacetate was added thereto. After washing with water, an organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by column chromatography to give 2.1 g (10.5 mmol) of the title compound in a yield of 87%.
Name
t-butyl 3,6-dihydroxypyridin-1(2H)-carboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 6
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Citations

For This Compound
6
Citations
X Li, RK Russell, J Spink, S Ballentine… - … Process Research & …, 2014 - ACS Publications
The development of a reproducible process for multihundred gram production of (Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-…
Number of citations: 14 pubs.acs.org
W Lu, M Fan, W Ji, J Tse, I You, SB Ficarro… - Journal of medicinal …, 2023 - ACS Publications
Transcriptional enhanced associate domain (TEAD) proteins together with their transcriptional coactivator yes-associated protein (YAP) and transcriptional coactivator with the PDZ-…
Number of citations: 2 pubs.acs.org
SP Kasturi, S Surarapu, S Uppalanchi… - European Journal of …, 2018 - Elsevier
Biological evaluation of 3,4-dihydroxy piperidines as α-glucosidase inhibitors is being reported for the first time. Forty-five derivatives (amides, di-amides and sulfonamides) were made …
Number of citations: 30 www.sciencedirect.com
S Saha, D Pal, SB Nimse - Current Topics in Medicinal …, 2022 - ingentaconnect.com
Background: In this fast-growing lifestyle, humans are in the race against time to cope up with busy schedule. Less exercise, consumption of high calorie-low fiber food and stress take …
Number of citations: 4 www.ingentaconnect.com
KP Melnykov, K Nazar, O Smyrnov… - … A European Journal, 2023 - Wiley Online Library
A comprehensive study of physicochemical properties (pK a , LogP, and intrinsic microsomal clearance) within the series of mono‐ and difluorinated azetidine, pyrrolidine, and …
P Bamborough, C Chung, RC Furze… - Journal of Medicinal …, 2015 - ACS Publications
ATAD2 is a bromodomain-containing protein whose overexpression is linked to poor outcomes in a number of different cancer types. To date, no potent and selective inhibitors of the …
Number of citations: 93 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。